molecular formula C23H25N3O3 B11387274 4-(4-ethylphenyl)-3-(2-hydroxy-4,6-dimethylphenyl)-5-(2-hydroxyethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

4-(4-ethylphenyl)-3-(2-hydroxy-4,6-dimethylphenyl)-5-(2-hydroxyethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

Cat. No.: B11387274
M. Wt: 391.5 g/mol
InChI Key: AITAYIYRPLLUNK-UHFFFAOYSA-N
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Description

The compound 4-(4-ethylphenyl)-3-(2-hydroxy-4,6-dimethylphenyl)-5-(2-hydroxyethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one belongs to the pyrrolopyrazolone family, characterized by a fused bicyclic core with diverse substituents. Its structure includes:

  • 4-(4-Ethylphenyl): A para-ethyl-substituted phenyl ring at position 4, contributing moderate lipophilicity and steric bulk.
  • 3-(2-Hydroxy-4,6-dimethylphenyl): A di-ortho-methylated hydroxyphenyl group at position 3, enhancing hydrogen-bonding capacity and electron-donating effects.
  • 5-(2-Hydroxyethyl): A short hydroxyalkyl chain at position 5, improving aqueous solubility compared to bulkier substituents.

Properties

Molecular Formula

C23H25N3O3

Molecular Weight

391.5 g/mol

IUPAC Name

4-(4-ethylphenyl)-3-(2-hydroxy-4,6-dimethylphenyl)-5-(2-hydroxyethyl)-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one

InChI

InChI=1S/C23H25N3O3/c1-4-15-5-7-16(8-6-15)22-19-20(18-14(3)11-13(2)12-17(18)28)24-25-21(19)23(29)26(22)9-10-27/h5-8,11-12,22,27-28H,4,9-10H2,1-3H3,(H,24,25)

InChI Key

AITAYIYRPLLUNK-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C2C3=C(C(=O)N2CCO)NN=C3C4=C(C=C(C=C4O)C)C

Origin of Product

United States

Biological Activity

The compound 4-(4-ethylphenyl)-3-(2-hydroxy-4,6-dimethylphenyl)-5-(2-hydroxyethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one is a complex heterocyclic compound with potential biological activities. This article explores its biological activity, including mechanisms of action, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Molecular Formula: C20H25N3O3
  • Molecular Weight: 357.44 g/mol

The compound features a pyrrolo[3,4-c]pyrazole core, which is known for various biological activities due to its ability to interact with multiple biological targets.

Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant properties. The 4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one derivatives have shown the ability to scavenge free radicals, which is crucial in preventing oxidative stress-related diseases. A study demonstrated that these compounds can inhibit lipid peroxidation and protect cellular components from oxidative damage .

Antiviral Properties

Recent findings suggest that certain derivatives of the pyrrolo[3,4-c]pyrazole class can inhibit viral replication. For instance, compounds have been identified as potent inhibitors of the Main protease (Mpro) of SARS-CoV-2, showcasing their potential in antiviral drug development . The mechanism involves binding to the active site of the protease, thereby blocking its function.

Anti-inflammatory Effects

The presence of hydroxy groups in the structure enhances anti-inflammatory activity. Studies have shown that similar compounds can inhibit pro-inflammatory cytokines and enzymes such as COX-2 and LOX, making them candidates for treating inflammatory diseases .

Anticancer Activity

Some derivatives have shown promise in anticancer research. The ability to induce apoptosis in cancer cells has been linked to their interaction with specific signaling pathways such as the PI3K/Akt/mTOR pathway. In vitro studies indicate that these compounds can reduce cell viability in various cancer cell lines .

Synthesis Methods

The synthesis of This compound typically involves a multicomponent reaction. A one-pot synthesis method has been developed that allows for high yields (up to 94%) and good purity (>95%) of the final product .

Synthetic Pathway Overview

  • Starting Materials: Chromeno[2,3-c]pyrrole-3,9-diones and hydrazine hydrate.
  • Reaction Conditions: Conducted in dioxane under mild conditions.
  • Product Isolation: Purification through HPLC.

Study 1: Antioxidant Activity Assessment

A study evaluated the antioxidant activity of various pyrrolo[3,4-c]pyrazole derivatives using DPPH and ABTS assays. The results indicated that the tested compounds exhibited significant radical scavenging activity comparable to standard antioxidants .

Study 2: Antiviral Efficacy Against SARS-CoV-2

In vitro studies were conducted to assess the antiviral efficacy of selected derivatives against SARS-CoV-2. The results showed a dose-dependent inhibition of viral replication with IC50 values in the low micromolar range .

Study 3: Cytotoxicity Testing on Cancer Cell Lines

A series of cytotoxicity tests were performed on several cancer cell lines (e.g., MCF-7 and HeLa). The results indicated that certain derivatives led to a significant decrease in cell viability, suggesting potential for anticancer applications .

Comparison with Similar Compounds

Structural and Substituent Analysis

Key analogs from recent literature (Table 1) highlight how substituent variations influence physicochemical and functional properties:

Table 1: Substituent Comparison and Predicted Properties

Compound Name (Source) R1 (Position 4) R2 (Position 3) R3 (Position 5) Predicted logP* Solubility (Qualitative) Key Functional Implications
Target Compound 4-Ethylphenyl 2-Hydroxy-4,6-dimethylphenyl 2-Hydroxyethyl ~3.5 Moderate Enhanced H-bonding, balanced lipophilicity
[Ev1] 4-(4-Ethoxyphenyl) analog 4-Ethoxyphenyl 2-Hydroxyphenyl 3-Pyridinylmethyl ~4.0 Low Pyridine enhances metal coordination
[Ev4] 4-(4-Isopropylphenyl) analog 4-Isopropylphenyl 2-Hydroxyphenyl 3,4-Dimethoxyphenylethyl ~5.0 Very Low High lipophilicity, membrane penetration

*logP estimated using fragment-based methods (e.g., Hansch approach).

Key Observations :

  • The target compound’s 2-hydroxyethyl group confers higher aqueous solubility than the pyridinylmethyl (Ev1) or dimethoxyphenylethyl (Ev4) groups, which are bulkier and more hydrophobic.
  • 4-Ethylphenyl (target) vs.
  • 3-(2-Hydroxy-4,6-dimethylphenyl) (target) vs. 2-hydroxyphenyl (Ev1, Ev4) : The additional methyl groups in the target compound may stabilize intramolecular H-bonding and alter electron density, affecting reactivity .

Spectroscopic and Crystallographic Insights

  • NMR Shifts : highlights that substituent changes in pyrrolopyrazolone derivatives lead to distinct chemical shifts. For example, the target’s 4,6-dimethyl groups on the hydroxyphenyl ring would deshield neighboring protons, causing upfield shifts compared to Ev1’s unsubstituted hydroxyphenyl .
  • Crystallography : Tools like SHELXL () and ORTEP-3 () have resolved analogous structures, revealing how substituents like ethoxy (Ev1) or hydroxyethyl (target) influence molecular packing and hydrogen-bond networks .

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